
1,1-Bis(3,4-dimethylphenyl)ethane
Overview
Description
1,1-Bis(3,4-dimethylphenyl)ethane is an organic compound with the molecular formula C18H22. It is also known by other names such as 1,1-Di-(o-xyly)ethane and 3,3’,4,4’-Tetramethyldiphenylethane . This compound is characterized by its structure, which consists of two 3,4-dimethylphenyl groups attached to a central ethane moiety. It is a colorless crystalline solid that is insoluble in water but soluble in organic solvents like ether, benzene, and dichloromethane .
Mechanism of Action
Target of Action
1,1-Bis(3,4-dimethylphenyl)ethane is a chemical compound used in organic chemistry as a reagent It’s known to be used as a chiral catalyst in asymmetric synthesis reactions , suggesting that it may interact with a variety of substrates to facilitate chemical transformations.
Mode of Action
As a chiral catalyst, it likely interacts with its targets to facilitate chemical reactions, potentially influencing the stereochemistry of the products
Biochemical Pathways
Given its role as a reagent in organic synthesis, it may be involved in a variety of reactions, including reaction insertion and cyclization reactions . The downstream effects of these reactions would depend on the specific substrates and reaction conditions.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is not readily available. As a general rule, the bioavailability of a compound is influenced by factors such as its solubility, stability, and the presence of transport proteins. This compound is insoluble in water but soluble in organic solvents such as ether, benzene, and dichloromethane , which could influence its absorption and distribution.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reactions it catalyzes. As a chiral catalyst in asymmetric synthesis, it could potentially influence the stereochemical outcome of reactions, leading to the preferential formation of one enantiomer over another .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility characteristics suggest that it may be more effective in organic solvents . Additionally, factors such as temperature, pH, and the presence of other substances could potentially affect its stability and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Bis(3,4-dimethylphenyl)ethane can be synthesized through the reaction of methylbenzene and vinylbenzene in the presence of an appropriate catalyst . The reaction typically involves the use of Friedel-Crafts alkylation, where aluminum chloride (AlCl3) is used as a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may include additional purification steps such as recrystallization and distillation to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(3,4-dimethylphenyl)ethane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of methyl groups on the phenyl rings.
Common Reagents and Conditions
Oxidation: Nitric acid (HNO3) at elevated temperatures (200-210°C) is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is used for reduction reactions.
Substitution: Aluminum chloride (AlCl3) is used as a catalyst for Friedel-Crafts alkylation reactions.
Major Products Formed
Oxidation: 3,3’,4,4’-benzophenone tetracarboxylic acid.
Reduction: Corresponding reduced products depending on the specific reaction conditions.
Substitution: Various substituted derivatives depending on the electrophile used in the reaction.
Scientific Research Applications
1,1-Bis(3,4-dimethylphenyl)ethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a chiral catalyst in asymmetric synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used as a liquid crystal material and as an additive in polymer production.
Comparison with Similar Compounds
1,1-Bis(3,4-dimethylphenyl)ethane can be compared with other similar compounds such as:
- 1,1-Di-(o-xyly)ethane
- 3,3’,4,4’-Tetramethyldiphenylethane
- 4,4’- (Ethane-1,1-diyl)bis (1,2-dimethylbenzene)
These compounds share similar structural features but differ in their specific chemical properties and reactivities. The presence of methyl groups in this compound makes it unique in terms of its reactivity and applications in asymmetric synthesis .
Properties
IUPAC Name |
4-[1-(3,4-dimethylphenyl)ethyl]-1,2-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22/c1-12-6-8-17(10-14(12)3)16(5)18-9-7-13(2)15(4)11-18/h6-11,16H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSVCMFDHINRJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C2=CC(=C(C=C2)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9029223 | |
| Record name | 1,1-Bis(3,4-dimethylphenyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9029223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzene, 1,1'-ethylidenebis[3,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1742-14-9 | |
| Record name | 1,1′-Ethylidenebis[3,4-dimethylbenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1742-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Bis(3,4-dimethylphenyl)ethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001742149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1'-ethylidenebis[3,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1-Bis(3,4-dimethylphenyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9029223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-(3,4-dimethylphenyl)-α-methyl-3,4-dimethyltoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.553 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-BIS(3,4-DIMETHYLPHENYL)ETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2ND496F5P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,1-Bis(3,4-dimethylphenyl)ethane in chemical synthesis?
A: this compound serves as a crucial starting material for synthesizing 3,3',4,4'-Benzophenone tetracarboxylic acid []. This acid finds applications in various fields, including the production of high-performance polymers.
Q2: How is 3,3',4,4'-Benzophenone tetracarboxylic acid synthesized from this compound?
A: A study investigated the synthesis of 3,3',4,4'-Benzophenone tetracarboxylic acid through liquid phase air oxidation of this compound []. This process utilized a titanium reactor and a Co-Mn-Br catalyst system. Researchers achieved high yields (over 90%) by optimizing reaction parameters like temperature, pressure, and catalyst proportions. The study highlights the effectiveness of this method, emphasizing its advantages such as high yield, straightforward process, easy solvent recycling, and minimal waste generation [].
Q3: What are the advantages of the specific synthesis method described in the research?
A3: The research underscores several benefits of using the described liquid phase air oxidation method with the Co-Mn-Br catalyst system:
- High Yield: The optimized reaction conditions resulted in a product yield exceeding 90% [].
- Simplified Process: The method is considered straightforward and easy to implement [].
- Solvent Recycling: The reaction solvent can be easily recovered and reused, promoting sustainability [].
- Reduced Waste: This method generates less waste compared to alternative synthesis routes [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
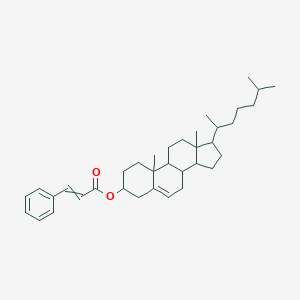
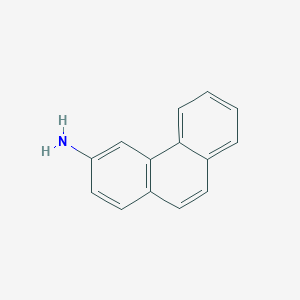



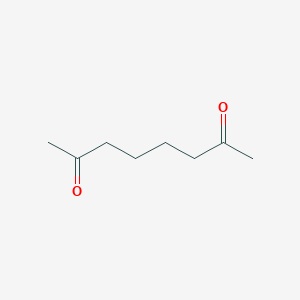
![7-Bromo-3-hydroxy-N-[3-(morpholin-4-YL)propyl]naphthalene-2-carboxamide](/img/structure/B167703.png)
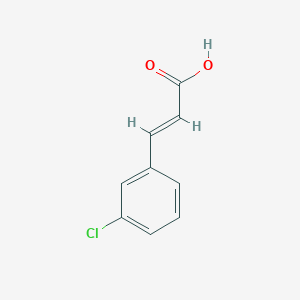
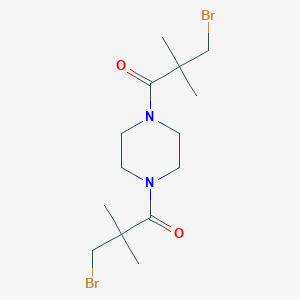


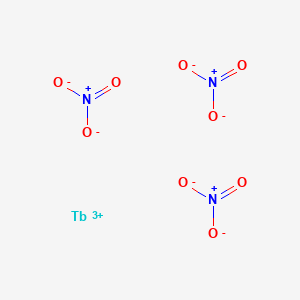

![methyl (1S,4aR,5S,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B167714.png)
